(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
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Overview
Description
The compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and redox reactions .Scientific Research Applications
Synthesis and Drug Development
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
Research has demonstrated the utility of N-aryl-2-chloroacetamides as electrophilic building blocks, enabling the formation of thiazolo[3,2-a]pyrimidinone derivatives through a synthetic route that involves the elimination of by-products like aniline or 2-aminobenzothiazole. This approach highlights the compound's relevance in the synthesis of heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals due to their diverse biological activities (Janardhan et al., 2014).
Anticancer Activity
Evaluation of Benzothiazole Derivatives
Studies involving benzothiazole derivatives have shown significant potential in anticancer activity. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their antitumor activity against a broad panel of human tumor cell lines, demonstrating the structural framework's applicability in cancer research (Yurttaş et al., 2015).
Antimicrobial and Antifungal Properties
Synthesis and Microbial Studies of Pyridine Derivatives
The synthesis and evaluation of new compounds, such as those involving 2-amino substituted benzothiazole, have revealed promising antibacterial and antifungal properties. This showcases the compound's applicability in addressing microbial resistance, a growing concern in medical science (Patel & Agravat, 2007).
Drug Metabolism and Stability
Improving Metabolic Stability in Drug Candidates
Research efforts have also focused on modifying the chemical structures of benzothiazole analogues to enhance their metabolic stability, illustrating the compound's role in the development of more stable and efficacious pharmaceutical agents. For example, the exploration of various heterocyclic analogues aimed at reducing metabolic deacetylation underscores the importance of structural optimization in drug discovery (Stec et al., 2011).
Future Directions
properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-27-12-11-24-18-10-9-17(22-15(2)25)14-19(18)28-21(24)23-20(26)13-16-7-5-4-6-8-16/h4-10,14H,3,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDWQYUBUORNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
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